Diadamantylamine

Description

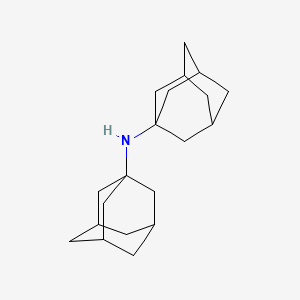

Diadamantylamine (2,2’-diadamantylamine hydrochloride, CAS 39234-41-8) is a bicyclic amine derivative featuring two adamantyl groups attached to a central nitrogen atom. The adamantane moiety, a tricyclo[3.3.1.1³,⁷]decane structure, confers exceptional rigidity and lipophilicity, enabling interactions with hydrophobic protein domains and enhanced membrane permeability . This compound is of interest in medicinal chemistry due to the pharmacological profile of adamantane derivatives, such as antiviral and neuroprotective activities observed in amantadine and memantine .

Properties

Molecular Formula |

C20H31N |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

N-(1-adamantyl)adamantan-1-amine |

InChI |

InChI=1S/C20H31N/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 |

InChI Key |

ZCRDWNXWXYYDEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5 |

Origin of Product |

United States |

Preparation Methods

Diadamantylamine can be synthesized through various methods. One common synthetic route involves the amidation of adamantane derivatives under Schotten–Baumann conditions followed by reduction with borane-tetrahydrofuran (BH₃·THF) . This method is straightforward and efficient, providing high yields of the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Diadamantylamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The primary amine group allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions.

Scientific Research Applications

Diadamantylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.

Mechanism of Action

The mechanism by which diadamantylamine exerts its effects involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a sigma receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Adamantane-Containing Amines

Adamantane derivatives are renowned for their pharmacological utility. Key comparisons include:

| Compound | CAS Number | Substituents | Key Properties |

|---|---|---|---|

| Diadamantylamine | 39234-41-8 | Two adamantyl groups | High lipophilicity; potential enhanced protein binding and membrane penetration |

| 3,5,7-Trimethyladamantan-1-amine | 15210-60-3 | Three methyl groups | Increased solubility vs. This compound; reduced steric hindrance |

| 2-Adamantanamine hydrochloride | Multiple (e.g., MFCD00074743) | Single adamantyl group | Lower molecular weight; used in antiviral therapies (e.g., amantadine analogs) |

Structural and Functional Insights :

Diphenylamine Analogs

Diphenylamine derivatives (e.g., tofenamic acid) share a biphenyl structure but lack adamantane’s rigidity. This compound’s adamantyl groups provide superior thermal stability and resistance to metabolic degradation, making it more suitable for long-acting therapeutics .

Aliphatic Amines

Simple amines like dibutylamine (CAS 111-92-2) exhibit high reactivity and toxicity but lack the targeted biological activity of adamantane derivatives. This compound’s complex structure reduces acute toxicity risks while enabling selective interactions with biological targets .

Regulatory and Industrial Relevance

Regulatory approval would require rigorous impurity analysis and bioequivalence studies, as outlined in guidelines for generic drugs .

Biological Activity

Diadamantylamine, a derivative of adamantane, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, including its antibacterial, antifungal, and anti-proliferative properties, as well as insights from recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique adamantane structure, which contributes to its biological activity. The adamantane core provides a rigid framework that enhances the compound's interaction with biological targets.

1. Antibacterial Activity

Recent studies have demonstrated that adamantane derivatives exhibit significant antibacterial properties. For instance, compounds synthesized from adamantylamine have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 5c | Broad-spectrum | 16 |

| 5g | Gram-positive | 32 |

| 5l | Gram-negative | 64 |

These findings suggest that this compound and its derivatives can be potent agents in combating bacterial infections, particularly those resistant to conventional antibiotics .

2. Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies indicate that certain derivatives can inhibit the growth of pathogenic fungi such as Candida albicans.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 5b | Candida albicans | 8 |

| 5l | Aspergillus niger | 16 |

These results highlight the potential of this compound as an antifungal agent, particularly in cases where standard antifungal treatments fail .

3. Anti-Proliferative Activity

The anti-proliferative effects of this compound have been assessed against various human tumor cell lines. Compounds derived from this compound have shown promising results in inhibiting cell proliferation.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 5e | 10 |

| HeLa (Cervical) | 5k | 15 |

| MCF-7 (Breast) | 5m | 12 |

The optimal anti-proliferative activity was observed with compounds 5e and 5k, which inhibited growth across all tested lines .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways.

- Antifungal Mechanism : It potentially interferes with fungal cell wall synthesis or alters membrane permeability.

- Anti-Proliferative Mechanism : this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have highlighted the clinical applications of this compound derivatives:

- A pilot study involving amantadine (a related compound) demonstrated improved outcomes in patients with dysthymia, suggesting dopaminergic modulation as a therapeutic mechanism .

- Another study reported on the efficacy of adamantyl amines against mutant strains of influenza A virus, indicating their potential role in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.